molecular formula C28H36N2O3 B1494090 Trt-Hse(Me)-OH.DEA

Trt-Hse(Me)-OH.DEA

Cat. No.: B1494090
M. Wt: 448.6 g/mol
InChI Key: WUANKRBYRBUKNG-FTBISJDPSA-N
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Description

Trt-Hse(Me)-OH·DEA (CAS: 85918-00-9) is a diethylammonium salt of N-α-trityl-O-methyl-L-homoserine, a protected amino acid derivative. The compound features:

  • Structure: A trityl (triphenylmethyl) group protecting the α-amino group, a methyl ester modification on the homoserine side chain, and a diethylamine counterion to enhance solubility .
  • Molecular Formula: C₂₆H₂₉NO₃·C₄H₁₁N (total molecular weight: 448.61 g/mol) .
  • Applications: Primarily used in solid-phase peptide synthesis (SPPS) to prevent racemization and improve handling of sensitive amino acid residues during coupling reactions .

Properties

Molecular Formula

C28H36N2O3

Molecular Weight

448.6 g/mol

IUPAC Name

N-ethylethanamine;(2S)-4-methoxy-2-(tritylamino)butanoic acid

InChI

InChI=1S/C24H25NO3.C4H11N/c1-28-18-17-22(23(26)27)25-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,25H,17-18H2,1H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1

InChI Key

WUANKRBYRBUKNG-FTBISJDPSA-N

Isomeric SMILES

CCNCC.COCC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCNCC.COCCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features
Compound Name CAS Number Key Structural Modifications Molecular Weight (g/mol)
Trt-Hse(Me)-OH·DEA 85918-00-9 Homoserine methyl ester, trityl-protected α-amine 448.61
Trt-D-Hse(Bzl)-OH·DEA 1272755-35-7 D-homoserine benzyl ester, trityl-protected α-amine 524.71
Trt-Met-OH·DEA 80514-69-8 Methionine with trityl-protected α-amine 480.66 (C₂₈H₃₆N₂O₂S)
Trt-Thr-OH·DEA 80514-77-8 Threonine with trityl-protected α-amine 434.57
Trt-L-Glu(OMe)-OH·DEA N/A Glutamic acid γ-methyl ester, trityl-protected α-amine ~500 (estimated)

Key Observations :

  • Side-Chain Diversity : Trt-Hse(Me)-OH·DEA and Trt-D-Hse(Bzl)-OH·DEA share a homoserine backbone but differ in ester groups (methyl vs. benzyl). The benzyl group in the latter increases steric bulk and hydrophobicity .
  • Chirality : Trt-D-Hse(Bzl)-OH·DEA is the D-isomer, which is critical for synthesizing enantioselective peptides .
  • Functional Groups : Trt-Met-OH·DEA contains a thioether side chain (methionine), offering unique reactivity in disulfide bond formation, unlike the hydroxyl/ester groups in homoserine derivatives .
Physicochemical Properties
Property Trt-Hse(Me)-OH·DEA Trt-Thr-OH·DEA Trt-Met-OH·DEA
Solubility Soluble in DMSO Soluble in DMSO Limited in H₂O
Storage -20°C (dry) -20°C (dry) -20°C (dry)
Stability Hydrolysis-prone Stable Light-sensitive

Key Insights :

  • Solubility : All compounds are highly soluble in polar aprotic solvents (e.g., DMSO) due to the diethylammonium counterion, but poorly soluble in water .
  • Stability : Trt-Hse(Me)-OH·DEA’s methyl ester is susceptible to hydrolysis under basic conditions, whereas Trt-Thr-OH·DEA’s hydroxyl group requires protection during acidic deblocking .
Analytical Methods

HPLC methods for these compounds often use DEA (diethylamine) in mobile phases to reduce silanol interactions and improve peak symmetry. Example conditions:

  • Mobile Phase : MeOH/DEA (100:0.1, v/v) or ACN/water/DEA (75:25:0.1, v/v) .
  • Chiral Separation : Trt-D-Hse(Bzl)-OH·DEA requires chiral columns (e.g., Chiralpak IG-3) for enantiomeric resolution .

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